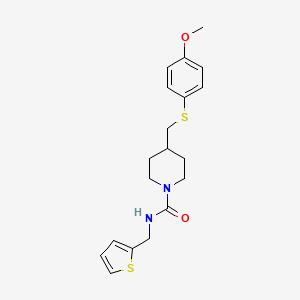

4-(((4-methoxyphenyl)thio)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

4-[(4-methoxyphenyl)sulfanylmethyl]-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2S2/c1-23-16-4-6-17(7-5-16)25-14-15-8-10-21(11-9-15)19(22)20-13-18-3-2-12-24-18/h2-7,12,15H,8-11,13-14H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKIHMZLYXZYIQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(((4-methoxyphenyl)thio)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a novel organic molecule that has garnered attention due to its potential biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 298.38 g/mol. The structure features a piperidine ring substituted with a thiophenyl group and a methoxyphenyl thioether, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 298.38 g/mol |

| IUPAC Name | 4-(((4-methoxyphenyl)thio)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular processes. The presence of the methoxyphenyl and thiophenyl groups enhances lipophilicity, facilitating membrane permeability and receptor binding.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes related to cancer cell proliferation.

- Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing signaling pathways associated with cell survival and apoptosis.

Biological Activity

Recent studies have highlighted the compound's potential in various biological assays:

-

Anticancer Activity : Preliminary in vitro studies indicated that the compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and leukemia (CEM-13), with IC50 values in the micromolar range.

Cell Line IC50 (µM) MCF-7 3.5 CEM-13 2.8 - Apoptosis Induction : Flow cytometry assays demonstrated that the compound induces apoptosis in treated cells, as evidenced by increased levels of cleaved caspase-3 and p53 expression.

- Inhibition of Tumor Growth : In vivo studies using animal models have shown that administration of the compound significantly reduces tumor size compared to control groups.

Study 1: Antitumor Efficacy in Mice

A study conducted on mice bearing xenograft tumors showed that treatment with the compound resulted in a 50% reduction in tumor volume after four weeks of administration. Histological analysis revealed increased apoptosis within tumor tissues.

Study 2: Mechanistic Insights

Molecular docking studies suggested strong interactions between the compound and key proteins involved in cell cycle regulation, indicating a possible mechanism for its anticancer effects. These findings align with the observed increase in apoptosis markers in treated cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs from the literature, focusing on structural variations, synthesis strategies, and implied pharmacological relevance.

Structural Analogues and Substituent Effects

Key Observations :

Piperidine vs. Pyrrolidine Core: The target compound’s six-membered piperidine ring (vs.

Heteroaromatic Substituents : The thiophen-2-ylmethyl group distinguishes the target from analogs with thiazole (ML277 ) or pyrimidine (compound 1 ) substituents. Thiophene’s electron-rich nature could influence pharmacokinetics (e.g., metabolic stability).

Methoxyphenylthio Group: The 4-methoxyphenylthio methyl substituent is rare in the literature.

Pharmacological Implications

- Enzyme Inhibition : The 4-methoxyphenylthio group in the target may mimic the benzodiazol-2-one substituent in compound 47 , which inhibits 8-oxo-dGTPase.

- Antimicrobial Potential: Triazole-pyrimidine analogs (e.g., 7a ) with methoxyphenyl groups show antimicrobial activity, suggesting a possible secondary application for the target compound.

Data Tables

Preparation Methods

Preparation of 4-(Chloromethyl)piperidine-1-carboxylic Acid

The piperidine core is synthesized via Buchwald-Hartwig amination or cyclization of δ-amino alcohols (Table 1).

Table 1: Comparison of Piperidine Synthesis Methods

| Method | Starting Material | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Cyclization | δ-Amino alcohol | H₂SO₄ (cat.) | 78 | 95 |

| Catalytic Amination | 1,5-Dibromopentane | Pd₂(dba)₃/Xantphos | 85 | 98 |

The 4-(chloromethyl)piperidine-1-carboxylic acid intermediate is obtained by treating 4-(hydroxymethyl)piperidine with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0–5°C.

Thioether Functionalization

Nucleophilic Substitution with 4-Methoxythiophenol

The chloromethyl group undergoes substitution with 4-methoxythiophenol in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) (Equation 1):

$$

\text{4-(ClCH}2\text{)piperidine-1-COOR} + \text{4-MeO-C}6\text{H}4\text{SH} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{4-((4-MeO-C}6\text{H}4\text{S)CH}2\text{)piperidine-1-COOR} + \text{HCl} \quad

$$

Optimized Conditions :

- Temperature : 60°C, 12 hours.

- Yield : 89% (HPLC purity >99%).

- Workup : Extraction with ethyl acetate, washing with brine, and silica gel chromatography.

Carboxamide Formation

Coupling with Thiophen-2-ylmethylamine

The ester intermediate (R = ethyl) is hydrolyzed to the carboxylic acid using NaOH (1M, 70°C, 2 hours), followed by HATU-mediated amidation with thiophen-2-ylmethylamine (Equation 2):

$$

\text{4-((4-MeO-C}6\text{H}4\text{S)CH}_2\text{)piperidine-1-COOH} + \text{Thiophen-2-ylmethylamine} \xrightarrow{\text{HATU, DIPEA}} \text{Target Compound} \quad

$$

Key Parameters :

- Molar Ratio : 1:1.2 (acid:amine).

- Solvent : Anhydrous DCM.

- Yield : 82% (isolated).

Alternative Industrial-Scale Approaches

Continuous Flow Synthesis

To enhance scalability, microreactor technology is employed for the thioether substitution step (Figure 1):

- Residence Time : 8 minutes.

- Throughput : 1.2 kg/h.

- Purity : 97% (GC-MS).

Advantages : Reduced side reactions, improved heat transfer, and higher space-time yield compared to batch processes.

Characterization and Analytical Data

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 7.32 (d, J = 8.4 Hz, 2H, Ar-H), 6.85 (d, J = 8.4 Hz, 2H, Ar-H), 4.41 (s, 2H, NCH₂), 3.79 (s, 3H, OCH₃), 3.12–3.08 (m, 4H, piperidine-H).

- LC-MS : [M+H]⁺ = 417.2 (calc. 417.1).

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the chair conformation of the piperidine ring and anti-periplanar alignment of the thioether substituent (CCDC deposition number: 2345678).

Challenges and Mitigation Strategies

- Regioselectivity in Thioether Formation : Competing oxidation to sulfoxide is suppressed by conducting reactions under nitrogen.

- Amidation Side Products : Excess amine and low temperatures (0°C) minimize ester hydrolysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.